molecular formula C19H19ClN4O B11138828 2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(pyridin-2-yl)ethyl]acetamide

2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(pyridin-2-yl)ethyl]acetamide

Cat. No.: B11138828
M. Wt: 354.8 g/mol
InChI Key: IOXIIQRAAQMGEB-UHFFFAOYSA-N
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Description

2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(pyridin-2-yl)ethyl]acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a chlorophenyl group, a methyl group, and an acetamide moiety linked to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(pyridin-2-yl)ethyl]acetamide typically involves a multi-step process:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of a hydrazine derivative with an appropriate β-diketone or α,β-unsaturated carbonyl compound to form the pyrazole ring. For instance, 4-chlorophenylhydrazine can react with acetylacetone under acidic or basic conditions to yield 5-(4-chlorophenyl)-3-methyl-1H-pyrazole.

    Acetamide Formation: The pyrazole derivative is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the corresponding chloroacetamide.

    Substitution with Pyridine: Finally, the chloroacetamide is reacted with 2-aminopyridine under nucleophilic substitution conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(pyridin-2-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the acetamide group to an amine.

    Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine).

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Functionalized aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it useful in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, 2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(pyridin-2-yl)ethyl]acetamide has potential as a pharmacophore. Its structure suggests it could interact with various biological targets, making it a candidate for drug development. Studies might explore its activity as an anti-inflammatory, anticancer, or antimicrobial agent.

Industry

In industry, this compound could be used in the development of agrochemicals or as an intermediate in the synthesis of dyes and pigments. Its stability and reactivity profile make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(pyridin-2-yl)ethyl]acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. For instance, it could inhibit an enzyme by binding to its active site or act as an agonist or antagonist at a receptor.

Comparison with Similar Compounds

Similar Compounds

    2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-N-[2-(pyridin-2-yl)ethyl]acetamide: Similar structure but different substitution pattern on the pyrazole ring.

    2-[5-(4-bromophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(pyridin-2-yl)ethyl]acetamide: Bromine instead of chlorine on the phenyl ring.

    2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(pyridin-3-yl)ethyl]acetamide: Pyridine ring substituted at a different position.

Uniqueness

The uniqueness of 2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(pyridin-2-yl)ethyl]acetamide lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets

Properties

Molecular Formula

C19H19ClN4O

Molecular Weight

354.8 g/mol

IUPAC Name

2-[3-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-(2-pyridin-2-ylethyl)acetamide

InChI

InChI=1S/C19H19ClN4O/c1-13-17(19(24-23-13)14-5-7-15(20)8-6-14)12-18(25)22-11-9-16-4-2-3-10-21-16/h2-8,10H,9,11-12H2,1H3,(H,22,25)(H,23,24)

InChI Key

IOXIIQRAAQMGEB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C2=CC=C(C=C2)Cl)CC(=O)NCCC3=CC=CC=N3

Origin of Product

United States

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